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Introduction

Upadacitinib, marketed under the brand name Rinvoq, is a second-generation selective Janus
kinase (JAK) inhibitor.[1] It is an oral medication approved for the treatment of several
inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, atopic
dermatitis, ulcerative colitis, and Crohn's disease.[1][2] Upadacitinib's therapeutic efficacy
stems from its targeted inhibition of JAK1, a key enzyme in the signaling pathways of numerous
pro-inflammatory cytokines.[3][4] This technical guide provides a comprehensive overview of
the chemical structure, properties, and mechanism of action of Upadacitinib, tailored for
researchers and professionals in drug development.

Chemical Structure and Identifiers

Upadacitinib is a complex heterocyclic small molecule. Its chemical identity is precisely defined
by various nomenclature and registry systems. The IUPAC name for Upadacitinib is (3S,4R)-3-
Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-
carboxamide.[1]

Below is a table summarizing the key chemical identifiers for Upadacitinib:
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Identifier Value Reference(s)
(3S,4R)-3-Ethyl-4-(3H-
imidazo[1,2-a]pyrrolo[2,3-

IUPAC Name e]pyrazin-8-yl)-N-(2,2,2- [1]
trifluoroethyl)pyrrolidine-1-
carboxamide

CAS Number 1310726-60-3 [1]

PubChem CID 58557659 [1]

Molecular Formula C17H19F3N60O [1][5]

CC[C@@H]1CN(C(=0)NCC(F
)

SMILES [6]
(FF)C[C@@H]1clcnc2e(nl)c
lcn[nH]c1n2
WYQFJHHDOKWSHR-

InChl Key [1]
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Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its formulation

characteristics.
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Property Value Reference(s)
Molecular Weight 380.37 g/mol [5]
Melting Point 16-19 °C [7]

Soluble in DMSO (to 100 mM)
Solubility and ethanol (to 50 mM). In [8]

water, solubility is 0.2 mg/mL.

pKa (Strongest Acidic) 13.99 9]
pKa (Strongest Basic) 4.11 [9]
LogP 2.5 [8]

Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib exerts its therapeutic effect by selectively inhibiting the Janus kinase 1 (JAK1)
enzyme.[3] The JAK family of enzymes (JAK1, JAK2, JAK3, and Tyk2) are intracellular tyrosine
kinases that play a crucial role in the signaling pathways of numerous cytokines and growth
factors involved in inflammation and immune response.[4][10]

Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and
activation of Signal Transducers and Activators of Transcription (STATs).[11][12]
Phosphorylated STATs then dimerize and translocate to the nucleus, where they modulate the
transcription of target genes, many of which are pro-inflammatory.[11][12]

Upadacitinib's selectivity for JAK1 over other JAK isoforms is a key feature.[1] This selectivity is
thought to contribute to its favorable benefit-risk profile by minimizing off-target effects
associated with the inhibition of other JAKs, such as the hematological effects linked to JAK2
inhibition.[4]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of
intervention by Upadacitinib.
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Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.
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In Vitro Selectivity Profiling: Experimental Protocol

The selectivity of Upadacitinib for JAK1 over other kinases is a critical aspect of its
pharmacological profile. A common method to determine this is through in vitro kinase inhibition
assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib against
a panel of kinases, including JAK1, JAK2, JAK3, and Tyk2.

Methodology:

e Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable
peptide substrate are prepared in an appropriate assay buffer.

« Compound Dilution: Upadacitinib is serially diluted to create a range of concentrations.

o Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme,
substrate, and varying concentrations of Upadacitinib. The reaction is allowed to proceed for
a defined period at a controlled temperature.

o Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can
be achieved using various methods, such as radiometric assays (measuring the
incorporation of radiolabeled phosphate from [y-32P]ATP) or non-radiometric methods like
fluorescence resonance energy transfer (FRET) or luminescence-based assays.

» Data Analysis: The percentage of kinase inhibition at each Upadacitinib concentration is
calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting
the concentration-response data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
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Caption: Workflow for determining the IC50 of Upadacitinib against target kinases.

Published studies have demonstrated that Upadacitinib is a potent inhibitor of JAK1 with
significantly lower activity against JAK2, JAK3, and Tyk2, confirming its selective profile.[5][13]

Kinase IC50 (nM) Reference(s)
JAK1 43 - 47 [5][13]

JAK?2 120 - 200 [5][14]

JAK3 2304 [13]

Tyk2 4690 [13]

Pharmacokinetic Properties

The pharmacokinetic profile of Upadacitinib has been extensively studied in clinical trials. A
summary of its key pharmacokinetic parameters is provided below.
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Parameter Value Reference(s)

Protein Binding 52% [1]

Primarily by CYP3A, with a

Metabolism minor contribution from [1]
CYP2D6
Elimination Half-life 9-14 hours [1]

Approximately 38% in feces
Excretion (as unchanged drug) and 24% [1]
in urine (as unchanged drug)

Conclusion

Upadacitinib is a highly selective JAK1 inhibitor with a well-characterized chemical structure
and a favorable pharmacokinetic profile. Its targeted mechanism of action provides a significant
therapeutic advantage in the treatment of various immune-mediated inflammatory diseases.
This technical guide has summarized the core chemical and pharmacological properties of
Upadacitinib, providing a valuable resource for researchers and drug development
professionals working in this field. Further research into its long-term efficacy and safety across
different patient populations will continue to refine its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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